5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound with a unique structure that combines an adamantyl group with a triazole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The adamantyl group provides rigidity and stability, while the triazole ring offers versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1-adamantylmethylamine with 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The triazole ring can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylmethylamine: Shares the adamantyl group but lacks the triazole ring.
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains the triazole ring but lacks the adamantyl group.
Adamantane derivatives: Various compounds with the adamantyl group but different functional groups.
Uniqueness
5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of the adamantyl group and the triazole ring, providing a balance of stability and reactivity. This combination makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
3-(1-adamantylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-17-12(15-16-13(17)18)8-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUINTJHZMLQGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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